

Novel Synthetic Routes to 1,4-Oxazepane Derivatives: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The **1,4-oxazepane** scaffold is a privileged seven-membered heterocyclic motif present in a variety of biologically active compounds and pharmaceuticals. Its unique three-dimensional structure allows for diverse interactions with biological targets, making it an attractive core for the design of novel therapeutics. This technical guide provides a comprehensive overview of recent and innovative synthetic strategies for the construction of **1,4-oxazepane** derivatives, complete with detailed experimental protocols, comparative data, and visual representations of key synthetic pathways.

Intramolecular Cyclization of N-Propargylamines and Related Precursors

Intramolecular cyclization reactions represent a powerful and atom-economical approach to the synthesis of cyclic structures. In recent years, the use of N-propargylamines and their derivatives has emerged as a versatile strategy for the construction of the **1,4-oxazepane** core.

Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones

Gold catalysts have shown remarkable efficiency in promoting the intramolecular cyclization of N-propargylic β -enaminones to yield highly substituted 1,4-oxazepine derivatives. This method



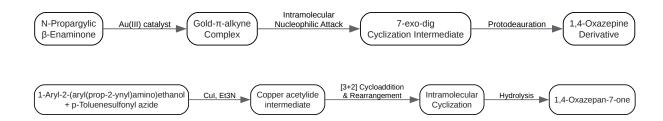
is characterized by its mild reaction conditions and tolerance of a wide range of functional groups.[1] The reaction proceeds via a 7-exo-dig cyclization pathway.

Quantitative Data Summary

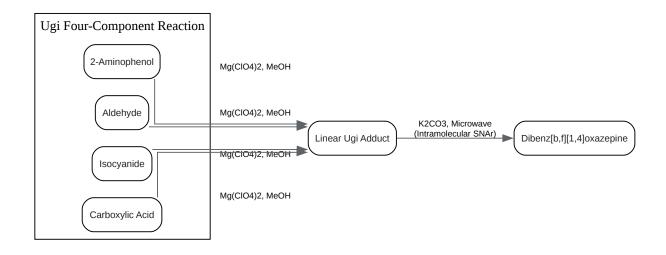
Entry	R¹	R²	R³	R ⁴	Yield (%)
1	Ph	Н	Ph	Н	85
2	4-MeC ₆ H ₄	Н	Ph	Н	82
3	4-CIC ₆ H ₄	Н	Ph	Н	78
4	Ph	Me	Ph	Н	88
5	Ph	Н	4-MeOC ₆ H ₄	Н	80
6	Ph	Н	Ph	Me	75

Experimental Protocol: General Procedure for Gold-Catalyzed Intramolecular Cyclization

To a solution of the N-propargylic β -enaminone (0.5 mmol) in methanol (5 mL) under a nitrogen atmosphere, AuCl₃ (0.025 mmol, 5 mol%) and AgSbF₆ (0.025 mmol, 5 mol%) are added. The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 1,4-oxazepine derivative.

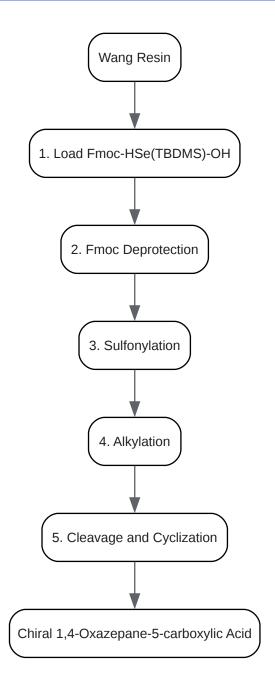












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References



- 1. researchgate.net [researchgate.net]
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